molecular formula C23H23ClN4O4 B2628909 methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758700-47-9

methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No. B2628909
CAS RN: 758700-47-9
M. Wt: 454.91
InChI Key: OCXSJMOJNLTLHG-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H23ClN4O4 and its molecular weight is 454.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking Studies

The synthesis of novel heterocyclic compounds, incorporating elements such as oxazole, pyrazoline, and pyridine, has been explored for their potential anticancer and antimicrobial activities. These studies often involve detailed molecular docking to predict the interaction of these compounds with biological targets, suggesting their application in designing drugs to combat various diseases, including cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).

Antimicrobial and Anticancer Properties

Compounds synthesized from related chemical structures have shown promising in vitro antibacterial, antifungal, and anticancer activities. These findings indicate the potential of such compounds in developing new therapeutic agents against specific strains of bacteria, fungi, and cancer cells. For example, novel pyrazole derivatives have exhibited higher anticancer activity compared to standard drugs in some cases, as well as significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Chemical Structure and Reactivity

The investigation into the chemical structure and reactivity of similar compounds, such as pyrano[3,2-c]pyridines, sheds light on their potential applications in synthesizing new chemical entities with desirable biological activities. These studies often explore the interactions between different functional groups and the resulting chemical properties, which can be critical in drug design and development processes (Mekheimer, Mohamed, & Sadek, 1997).

properties

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4/c1-14-12-17-19(22(29)28(14)10-3-9-27-11-8-26-13-27)18(15-4-6-16(24)7-5-15)20(21(25)32-17)23(30)31-2/h4-8,11-13,18H,3,9-10,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXSJMOJNLTLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

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